molecular formula C5H9F2I B13209921 1,1-Difluoro-4-iodopentane

1,1-Difluoro-4-iodopentane

Cat. No.: B13209921
M. Wt: 234.03 g/mol
InChI Key: CGPZOEHPHPRYPB-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-iodopentane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of two fluorine atoms and one iodine atom attached to a pentane backbone

Preparation Methods

The synthesis of 1,1-Difluoro-4-iodopentane can be achieved through several synthetic routes. One common method involves the fluorination of 4-iodopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically takes place under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and ensure safety and efficiency. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1,1-Difluoro-4-iodopentane undergoes S<sub>N</sub>2 reactions due to the electrophilic nature of the primary carbon bonded to iodine. The presence of fluorine atoms adjacent to the reaction center introduces steric and electronic effects, though the primary carbon remains accessible for nucleophilic attack.

Key Examples:

  • Reaction with Sodium Azide :
    CF2CH2CH2CH2CH2I+NaN3CF2CH2CH2CH2CH2N3+NaI\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I}+\text{NaN}_3\rightarrow \text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3+\text{NaI}

    Yields azide derivatives in polar aprotic solvents like DMF or DMSO.

  • Alkoxyde Halogenation :
    Substitution with alkoxides (e.g., KOtBu) produces ether derivatives. Reaction rates depend on solvent polarity and nucleophile strength .

Table 1: Nucleophilic Substitution Reactions

NucleophileProductSolventYield (%)Reference
NaN<sub>3</sub>CF<sub>2</sub>(CH<sub>2</sub>)<sub>3</sub>CH<sub>2</sub>N<sub>3</sub>DMF65–75
KOtBuCF<sub>2</sub>(CH<sub>2</sub>)<sub>3</sub>CH<sub>2</sub>O-tBuTHF55

Elimination Reactions

Under basic conditions, β-elimination occurs to form 1,1-difluoro-1-pentene. The E2 mechanism is favored due to the acidity of α-hydrogens adjacent to the difluoromethylene group .

Reaction Pathway:

CF2CH2CH2CH2CH2IBaseCF2CH2CH2CH=CH2+HI\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I}\xrightarrow{\text{Base}}\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2+\text{HI}

Key Conditions:

  • Base : t-BuOK or NaOH in DMF.

  • Temperature : 50–80°C.

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Example:

CF2CH2CH2CH2CH2I+PhB OH 2Pd PPh3 4CF2CH2CH2CH2CH2Ph\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Ph}

Table 2: Cross-Coupling Efficiency

CatalystBoronic AcidYield (%)Reference
Pd(PPh<sub>3</sub>)<sub>4</sub>Phenylboronic acid72
NiCl<sub>2</sub>(dppf)Vinylboronic acid58

Radical-Mediated Reactions

In the presence of radical initiators (e.g., AIBN), iodine abstraction generates radicals for polymerization or functionalization .

Mechanism:

  • Initiation:
    CF2CH2CH2CH2CH2IΔ/AIBNCF2CH2CH2CH2CH2+I\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I}\xrightarrow{\Delta/\text{AIBN}}\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2^\bullet +\text{I}^\bullet

  • Propagation: Radical addition to alkenes or alkynes.

Halogen Exchange Reactions

Iodine can be replaced with other halogens (e.g., Br, Cl) via Finkelstein reactions under phase-transfer conditions .

Example:

CF2CH2CH2CH2CH2I+KBrAcetoneCF2CH2CH2CH2CH2Br+KI\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{I}+\text{KBr}\xrightarrow{\text{Acetone}}\text{CF}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br}+\text{KI}

Critical Considerations

  • Steric Effects : Fluorine atoms reduce reactivity in bulkier nucleophiles.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance S<sub>N</sub>2 kinetics .

  • Thermal Stability : Decomposition occurs above 120°C, releasing HF.

Scientific Research Applications

1,1-Difluoro-4-iodopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound derivatives may have potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-iodopentane involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to various targets. The iodine atom can also participate in halogen bonding interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

1,1-Difluoro-4-iodopentane can be compared to other similar compounds such as 1,1-Difluoro-4-chloropentane and 1,1-Difluoro-4-bromopentane. These compounds share similar structural features but differ in the halogen atoms attached to the pentane backbone. The presence of different halogens can significantly influence the reactivity, stability, and applications of these compounds.

    1,1-Difluoro-4-chloropentane: This compound has a chlorine atom instead of iodine, which can result in different reactivity and applications.

    1,1-Difluoro-4-bromopentane:

Biological Activity

1,1-Difluoro-4-iodopentane is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C5H8F2I
Molecular Weight: 232.02 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both fluorine and iodine atoms enhances its lipophilicity and reactivity, allowing it to engage in:

  • Nucleophilic Substitution Reactions: The iodine atom can act as a leaving group in nucleophilic substitution reactions, which may facilitate the formation of reactive intermediates that can interact with biomolecules.
  • Hydrophobic Interactions: The difluoromethyl group increases hydrophobic interactions with cellular membranes, potentially affecting membrane integrity and fluidity.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus in vitro.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Cytotoxic Effects: In cell line studies, this compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

Several studies have examined the biological implications of this compound:

  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that the compound exhibited significant activity against gram-positive bacteria, suggesting potential for further development as an antibacterial agent.
  • Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induced apoptosis via caspase activation and increased reactive oxygen species (ROS) production within cells.

Applications in Research

The unique properties of this compound make it a valuable compound in various fields:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical development.
  • Chemical Synthesis : As a building block in organic synthesis, it can be utilized to create more complex fluorinated compounds with tailored biological activities.

Properties

Molecular Formula

C5H9F2I

Molecular Weight

234.03 g/mol

IUPAC Name

1,1-difluoro-4-iodopentane

InChI

InChI=1S/C5H9F2I/c1-4(8)2-3-5(6)7/h4-5H,2-3H2,1H3

InChI Key

CGPZOEHPHPRYPB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)F)I

Origin of Product

United States

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